The Core Mechanism of Action of CCI-007: A Technical Guide
The Core Mechanism of Action of CCI-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-007 is a novel small molecule inhibitor identified through a cell-based small molecule library screen.[1][2] It has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of CCI-007, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular pathways.
Core Mechanism of Action
CCI-007 exerts its anti-leukemic effect through a multi-faceted mechanism that culminates in the induction of apoptosis. The compound selectively targets and reduces the viability of a subset of MLL-r leukemia cells, along with CALM-AF10 and SET-NUP214 leukemia cells, while showing no effect on normal cells, solid tumor lines, and other MLL-wild-type leukemia cells.[3][5] The primary mechanism involves the rapid downregulation of key oncogenic transcriptional programs, leading to mitochondrial dysfunction and subsequent programmed cell death.
The proposed mechanism of action for CCI-007 is centered on the disruption of the aberrant transcriptional activity associated with MLL fusion proteins. The rapid decrease in the mRNA levels of MLL target genes suggests that CCI-007 may interfere with transcriptional elongation, a process known to be dysregulated in MLL-r leukemia.
Data Presentation
Table 1: Differential Cytotoxicity of CCI-007 in Human Leukemia Cell Lines
The cytotoxic activity of CCI-007 was evaluated across a panel of MLL-rearranged (MLL-r) and MLL-wild-type (MLL-wt) leukemia cell lines. The 50% inhibitory concentration (IC50) was determined after 72 hours of treatment using an Alamar Blue viability assay.[3]
| Cell Line | Subtype | MLL Status | Translocation | IC50 (µM) | Sensitivity |
| PER-485 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 3.1 | Sensitive |
| MV4;11 | AML | MLL-r | t(4;11)(q21;q23) | 2.5 | Sensitive |
| MOLM-13 | AML | MLL-r | t(9;11)(p22;q23) | 6.2 | Sensitive |
| THP-1 | AML | MLL-r | t(9;11)(p22;q23) | 5.8 | Sensitive |
| PER-490 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 4.5 | Sensitive |
| PER-703A | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | 3.9 | Sensitive |
| U937 | AML | MLL-wt | CALM-AF10 | 4.7 | Sensitive |
| KP-MO-TS | AML | MLL-wt | CALM-AF10 | 5.1 | Sensitive |
| Loucy | T-ALL | MLL-wt | SET-NUP214 | 3.8 | Sensitive |
| RS4;11 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | >20 | Resistant |
| SEMK2 | B-cell precursor ALL | MLL-r | t(4;11)(q21;q23) | >20 | Resistant |
| KOPN-8 | B-cell precursor ALL | MLL-r | t(11;19)(q23;p13) | >20 | Resistant |
| CEM | T-ALL | MLL-wt | - | >20 | Resistant |
| K562 | CML | MLL-wt | - | >20 | Resistant |
Data sourced from Somers et al., Oncotarget, 2016.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCI-007 in MLL-r Leukemia Cells
Caption: CCI-007 inhibits the MLL fusion complex, downregulating key survival genes and inducing apoptosis.
Experimental Workflow for Assessing CCI-007 Activity
Caption: Workflow for evaluating CCI-007's effects on leukemia cells.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
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Cell Seeding: Seed leukemia cell lines in 96-well plates at an appropriate density in their respective culture media.
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Compound Treatment: Treat cells with a serial dilution of CCI-007 (e.g., 0.63-20 µM) or vehicle control (DMSO).
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
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Incubation: Incubate for a further 4-6 hours.
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Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.[3]
Apoptosis Assay (Annexin V Staining)
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Cell Treatment: Treat sensitive MLL-r leukemia cell lines (e.g., PER-485, MV4;11, MOLM-13) with 5 µM CCI-007 or vehicle control for 24 hours.[3]
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Cell Harvesting: Harvest cells by centrifugation.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[3][6][7]
Mitochondrial Depolarization Assay (JC-1 Staining)
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Cell Treatment: Treat sensitive MLL-r cells with 5 µM CCI-007 or vehicle control for up to 24 hours.[8]
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Cell Harvesting and Washing: Harvest and wash the cells with PBS.
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JC-1 Staining: Resuspend the cells in media containing the JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells to remove excess dye.
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Flow Cytometry: Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[3]
Quantitative Real-Time RT-PCR (qRT-PCR)
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Cell Treatment and RNA Extraction: Treat sensitive MLL-r cells with CCI-007 for a short duration (e.g., 3 hours) and extract total RNA using a suitable kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH).[9]
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Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[9]
Conclusion
CCI-007 is a promising small molecule inhibitor with a distinct mechanism of action against MLL-r and other related leukemias. Its ability to rapidly induce apoptosis through the downregulation of key survival genes highlights a potential therapeutic vulnerability in these aggressive hematological malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-leukemic agents. Further development of more metabolically stable and potent analogs of CCI-007 is warranted for future preclinical and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
